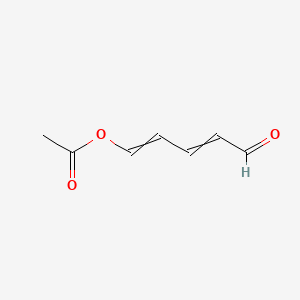

5-Oxopenta-1,3-dien-1-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

24338-66-7 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-oxopenta-1,3-dienyl acetate |

InChI |

InChI=1S/C7H8O3/c1-7(9)10-6-4-2-3-5-8/h2-6H,1H3 |

InChI Key |

MNJXOYCVMUFRAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC=CC=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Oxopenta 1,3 Dien 1 Yl Acetate and Its Structural Analogs

Direct Synthetic Approaches to 5-Oxopenta-1,3-dien-1-yl Acetate (B1210297)

Direct and specific synthetic routes for 5-Oxopenta-1,3-dien-1-yl acetate are not extensively documented in prominent chemical literature. The synthesis of functionalized dienes often involves multi-step sequences. However, plausible strategies can be extrapolated from established reactions. One potential approach involves the acetylation of a corresponding hydroxy-substituted dienone, namely 5-hydroxy-penta-2,4-dienal, or a related precursor. The synthesis of such precursors could potentially be achieved through the oxidative dearomatization of phenolic compounds or via controlled oxidation of suitable pentadienols. thieme-connect.comthieme-connect.com Another conceptual route could involve a Wittig-type reaction using an acetate-containing phosphonium (B103445) ylide with an appropriate α,β-unsaturated aldehyde. researchgate.net Given the lack of specific literature, the synthesis would likely rely on the adaptation of methods used for other complex dienyl acetates, such as those found in natural product synthesis. researchgate.net

Strategies for the Preparation of Related Penta-1,3-dienone and Penta-1,4-dienone Derivatives

The synthesis of the core dienone structure is well-established, with several reliable methods available for creating both conjugated (1,3) and non-conjugated (1,4) dienone systems.

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, providing a reliable route to α,β-unsaturated carbonyl compounds. numberanalytics.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. When an α,β-unsaturated aldehyde is reacted with a ketone enolate, a dienone can be formed. The reaction is typically promoted by a base, such as sodium hydroxide (B78521) or lithium hydroxide, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. numberanalytics.comyoutube.com The enolate then attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone (an aldol (B89426) adduct), which readily dehydrates under the reaction conditions to yield the conjugated system.

Crossed Claisen-Schmidt reactions, which utilize two different carbonyl compounds, require careful control to prevent side reactions and achieve selectivity. numberanalytics.com The reaction conditions can be optimized by adjusting the base, solvent, and temperature. For instance, the synthesis of a terpenoid-like bischalcone, (1E,4E)-1-(4-nitrophenyl)-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-1,4-dien-3-one, was successfully achieved by condensing β-ionone with 4-nitrobenzaldehyde (B150856) using LiOH·H₂O as a catalyst. researchgate.net

Table 1: Example of Claisen-Schmidt Condensation for Dienone Synthesis

| Aldehyde Component | Ketone Component | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-nitrobenzaldehyde | β-ionone | LiOH·H₂O, 55°C, 90 min | (1E,4E)-1-(4-nitrophenyl)-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-1,4-dien-3-one | 82.2% | researchgate.net |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comwikipedia.org It is particularly valuable for the stereoselective formation of diene systems. The reaction employs a phosphonium ylide (a Wittig reagent), which reacts with a carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force. organic-chemistry.org

There are two primary strategies for synthesizing 1,3-dienes using the Wittig reaction thieme-connect.deresearchgate.net:

Reaction of a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde. This approach is often preferred for achieving specific stereochemistry at the newly formed double bond. researchgate.net Non-stabilized ylides typically yield (Z)-alkenes with high selectivity under kinetic, salt-free conditions. wikipedia.orgthieme-connect.de

Reaction of a semi-stabilized allylic ylide with a saturated aldehyde. This route can also produce dienes, but may lead to a mixture of geometric isomers at both the new and existing double bonds. researchgate.net

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, whereas non-stabilized (alkyl-substituted) ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 2: Representative Wittig Reaction Strategies for 1,3-Diene Synthesis

| Strategy | Carbonyl Component | Phosphorus Ylide | Expected Major Product | Reference |

|---|---|---|---|---|

| Unsaturated Aldehyde + Saturated Ylide | α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) | Non-stabilized Ylide (e.g., Ph₃P=CH(CH₂)₂CH₃) | (Z)-alkene at new double bond | thieme-connect.deresearchgate.net |

| Saturated Aldehyde + Allylic Ylide | Saturated Aldehyde (e.g., Heptanal) | Allylic Ylide (e.g., Ph₃P=CHCH=CH₂) | Mixture of (E/Z)-isomers | thieme-connect.deresearchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. jocpr.comnih.gov These reactions are prized for their high atom and step economy, operational simplicity, and ability to rapidly generate molecular complexity. jocpr.comnih.gov

While few MCRs are designed to produce simple, unsubstituted penta-1,3-dienones, many sophisticated MCRs utilize carbonyl compounds to construct complex, highly functionalized heterocyclic and carbocyclic systems that may contain a dienone motif. organic-chemistry.org Named reactions like the Hantzsch Dihydropyridine Synthesis, which involves an aldehyde, a β-ketoester, and ammonia, exemplify the MCR approach to building complex structures from simple carbonyl precursors. organic-chemistry.org The development of novel MCRs is an active area of research, focusing on creating diverse molecular libraries for applications in drug discovery and materials science. jocpr.com

Catalytic Enantioselective Synthesis and Stereocontrol in Dienone Systems

The creation of chiral centers with high stereocontrol is a critical challenge in modern organic synthesis. Dienone systems are excellent substrates for catalytic enantioselective transformations because their multiple functional groups can be converted into more complex, stereochemically rich structures. thieme-connect.comthieme-connect.com

A common strategy involves the desymmetrization of a prochiral dienone. thieme-connect.comthieme-connect.com These prochiral substrates are often generated through the oxidative dearomatization of phenol (B47542) or anisole (B1667542) derivatives. thieme-connect.comthieme-connect.com The subsequent enantioselective reaction, frequently a 1,4-conjugate addition (Michael reaction), establishes the first stereocenter, which dictates the stereochemical outcome of the synthesis. thieme-connect.comthieme-connect.com

Organocatalysis has emerged as a powerful tool for these transformations. Chiral catalysts, such as thioureas and phosphoric acids, can mediate reactions with high enantioselectivity. thieme-connect.com For example, Rovis and co-workers developed an enantioselective synthesis of enantioenriched 1,2,4-trioxanes by reacting peroxyquinols (a type of dienone) with aldehydes in the presence of a chiral phosphoric acid catalyst and a thiourea (B124793) co-catalyst, achieving 90–98% enantiomeric excess (ee). thieme-connect.com

Table 3: Examples of Catalytic Enantioselective Reactions on Dienone Systems

| Reaction Type | Dienone Substrate Type | Catalyst System | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Sulfa-Michael Addition | Spiro-oxindoles containing cyclohexadienones | Chiral Thiourea | Good to very good | thieme-connect.com |

| Peroxycyclization | Peroxyquinols | Chiral Phosphoric Acid + Thiourea | 90-98% ee | thieme-connect.com |

| Intramolecular aza-Michael Reaction | Dienone with tethered amine | Chiral Organocatalyst | High enantioselectivity | thieme-connect.com |

Isolation and Purification Techniques for α,β,γ,δ-Unsaturated Carbonyl Compounds

The purification of α,β,γ,δ-unsaturated carbonyl compounds (dienones) is crucial for removing starting materials, catalysts, and byproducts. The extended conjugation and presence of a polar carbonyl group dictate the physical properties and the choice of purification method. wikipedia.org Standard laboratory techniques are generally effective, though care must be taken to avoid isomerization or polymerization, to which conjugated systems are prone. wikipedia.org

Column Chromatography: This is one of the most common and versatile methods for purifying organic compounds. For dienones, silica (B1680970) gel is a typical stationary phase. A solvent system of increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate) is used to elute the components from the column. The separation is based on the differential adsorption of the compounds to the silica gel; more polar compounds elute more slowly.

Recrystallization: This technique is effective for purifying solid compounds. It involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization. The synthesis of a terpenoid-like dienone involved filtering the initial precipitate and then purifying it further, with crystallization being a key step for obtaining the final product for analysis. researchgate.net

Distillation: For liquid dienones that are thermally stable, distillation can be an effective purification method, especially on a larger scale. Vacuum distillation is often employed to lower the boiling point and prevent decomposition of the compound at high temperatures.

Extraction: Liquid-liquid extraction is typically used during the work-up phase of a reaction to separate the product from inorganic salts and water-soluble impurities. The crude product is dissolved in an organic solvent immiscible with water, and the layers are separated. As seen in a dienone synthesis, the filtrate was extracted with CH₂Cl₂, which was then evaporated to recover the product. researchgate.net

Due to the reactivity of the dienone system, it is often advisable to perform purification steps at reduced temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Chemical Reactivity and Mechanistic Investigations of 5 Oxopenta 1,3 Dien 1 Yl Acetate and Its Dienone Analogs

Cycloaddition Reactions of the Dienone System

The conjugated diene core of 5-Oxopenta-1,3-dien-1-yl acetate (B1210297) is primed for participation in cycloaddition reactions, where a new ring is formed. These reactions are powerful tools for rapidly building molecular complexity.

Diels-Alder Reactions and Stereochemical Control

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. chemistrynotmystery.com In this reaction, the dienone system of 5-Oxopenta-1,3-dien-1-yl acetate can react with an alkene or alkyne (the dienophile) to form a cyclohexene (B86901) derivative. For the reaction to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the central single bond. While acyclic dienes often favor the more stable s-trans conformation, the barrier to rotation is typically low, allowing the reactive s-cis conformation to be accessed. acs.org

The regioselectivity and stereoselectivity of the Diels-Alder reaction are highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product; a cis-dienophile yields a cis-substituted product, and a trans-dienophile yields a trans-substituted product. libretexts.orgchemistrysteps.com

When cyclic dienes are used, the formation of endo and exo products is possible. The endo product, where the substituent on the dienophile is oriented toward the diene's π-system in the transition state, is often favored under kinetic control due to stabilizing secondary orbital overlap. acs.org

The electronic nature of the substituents on both the diene and dienophile plays a crucial role. Typically, the reaction is fastest when the diene bears electron-donating groups and the dienophile has electron-withdrawing groups. chemistrysteps.com In this compound, the terminal acetate group (-OAc) is electron-donating through resonance, while the carbonyl group (-C=O) is electron-withdrawing, creating a "push-pull" electronic effect that influences its reactivity and the regiochemistry of the cycloaddition.

Table 1: Representative Diels-Alder Reaction with a Dienone Analog

| Diene | Dienophile | Conditions | Product(s) | Key Features |

| (3E)-Penta-1,3-dien-2-yl acetate | Maleic Anhydride | Toluene, 80 °C | 4-Acetyl-5-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | High stereoselectivity, endo product favored. |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's Diene) | Methyl vinyl ketone | Benzene, reflux | 4-Methoxy-2-methyl-2-cyclohexen-1-one (after hydrolysis) | High regioselectivity due to polarized diene. |

1,3-Dipolar Cycloadditions

Beyond the Diels-Alder reaction, the dienone system can also participate in 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, one of the double bonds of the dienone system) to form a five-membered heterocyclic ring. researchgate.net This reaction, often referred to as the Huisgen cycloaddition, is a powerful method for synthesizing heterocycles. libretexts.orgwikipedia.org

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. stackexchange.com The dienone can act as the dipolarophile, with its electron-deficient double bond (α,β- to the carbonyl) being particularly susceptible to reaction with electron-rich dipoles. The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. acs.org

For example, the reaction of a dienone analog with a nitrile oxide would be expected to yield an isoxazoline (B3343090) ring, a valuable scaffold in medicinal chemistry. The reaction is typically concerted and stereospecific, preserving the geometry of the dipolarophile in the product. stackexchange.com

Nucleophilic and Electrophilic Addition Reactions

The conjugated π-system of this compound features multiple electrophilic sites, making it susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Addition: The most common mode of nucleophilic attack on α,β-unsaturated carbonyl systems is conjugate addition, also known as Michael or 1,4-addition. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the enone, leading to an enolate intermediate which is then protonated at the α-carbon. pressbooks.pub The dienone system of this compound offers an extended conjugated system, allowing for potential 1,4- or 1,6-addition. Softer nucleophiles, such as Gilman reagents (organocuprates), enamines, thiols, and certain enolates, strongly favor conjugate addition over direct (1,2) attack at the carbonyl carbon. wikipedia.orgyoutube.com

For instance, the reaction of a dienone with a Gilman reagent like lithium dimethylcuprate would result in the addition of a methyl group to the β-position relative to the carbonyl, a key C-C bond-forming reaction. pressbooks.pub

Electrophilic Addition: Electrophilic addition to conjugated dienes, such as with hydrogen halides (HBr, HCl), proceeds via a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org Protonation of one of the double bonds leads to a cation where the positive charge is delocalized over two carbons. The subsequent attack by the halide nucleophile can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products. chemistrynotmystery.compressbooks.pub The product ratio is often temperature-dependent; lower temperatures typically favor the 1,2-adduct (kinetic control), while higher temperatures favor the more stable 1,4-adduct (thermodynamic control). chemistrysteps.com

Transformations Involving the Acetate Moiety (e.g., Hydrolysis, Transesterification)

The enol acetate group in this compound is susceptible to cleavage under both acidic and basic conditions.

Transesterification: This process involves the exchange of the acetyl group for another acyl group or the exchange of the vinyloxy portion with another alcohol. In the presence of an alcohol and a catalyst (acid or base), the acetate can be converted to a different ester. acs.org For example, reacting this compound with methanol (B129727) under basic conditions (e.g., sodium methoxide) would likely lead to the formation of methyl acetate and the corresponding dienone enolate. researchgate.net Enzyme-catalyzed transesterifications, for instance using lipases, are also common for vinyl esters, offering high selectivity under mild conditions. researchgate.net

Rearrangement Pathways in Conjugated Dienone Systems

Conjugated dienones are known to undergo a variety of fascinating rearrangement reactions, often promoted by acid or light. These reactions can lead to significant skeletal reorganization and the formation of complex molecular architectures.

A well-known example is the dienone-phenol rearrangement , where 4,4-disubstituted cyclohexadienones rearrange in the presence of acid to form 3,4-disubstituted phenols. wikipedia.orgyoutube.com The mechanism involves protonation of the carbonyl, followed by a 1,2-alkyl shift to form a stabilized carbocation, which then rearomatizes upon deprotonation. chegg.com While the substrate is acyclic, analogous acid-catalyzed rearrangements involving carbocation intermediates and migrations are plausible.

Photochemical rearrangements of dienones are also prevalent. acs.org Upon absorption of UV light, cross-conjugated cyclohexadienones can rearrange to form bicyclic "lumi-products". researchgate.netstackexchange.com These complex transformations often proceed through excited states and involve intermediates like bicyclo[3.1.0]hexenones, showcasing the intricate pathways available to these systems. echemi.com

Vinylidene Formation and Subsequent Transformations

The formation of a vinylidene (=C=CH₂) intermediate from a conjugated dienone is not a commonly cited rearrangement pathway in general organic chemistry literature. Vinylidene complexes are typically generated from terminal alkynes, often mediated by transition metals like ruthenium or iridium. elsevierpure.comrsc.org In these cases, a metal complex facilitates a 1,2-migration of a substituent from an internal alkyne to generate a disubstituted vinylidene. elsevierpure.com

A hypothetical rearrangement of a dienone to a vinylidene would represent a significant structural reorganization. Such a transformation might be envisioned under specific, likely photochemical or metal-catalyzed, conditions that could promote decarbonylation or complex bond-breaking and bond-forming cascades. However, more conventional rearrangement pathways, such as electrocyclizations or sigmatropic shifts (like the dienone-phenol rearrangement), are far more established for this class of compounds. wikipedia.orgacs.org

Strain-Induced Ring-Opening Reactions

The concept of strain-induced ring-opening is most relevant to cyclic molecules where bond angles deviate from ideal values, leading to increased potential energy and a driving force for reactions that relieve this strain. In the context of the acyclic compound this compound, ring strain is not an intrinsic property. However, the principles of strain can become relevant when this dienone is a product of a ring-opening reaction itself or when it participates in reactions that form strained intermediates.

For instance, the thermal or photochemical cleavage of certain cyclic precursors can yield transient dienone species. While specific literature detailing strain-induced ring-opening of this compound is not prominent, the reactivity of related strained systems, such as cyclobutenes and other small rings, is well-documented to produce butadienes. These reactions proceed via electrocyclic ring-opening, a process governed by orbital symmetry rules. The significant energy release from the strained ring provides the thermodynamic impetus for these transformations.

Derivatization and Functionalization Strategies of the Dienone Core

The conjugated dienone structure of this compound features multiple reactive sites, making it a versatile precursor for a variety of functionalized molecules and heterocyclic systems. The electron-withdrawing nature of the carbonyl group influences the reactivity of the entire conjugated π-system.

The synthesis of five-membered heterocycles is a cornerstone of medicinal and materials chemistry. The dienone core can be a key building block for such systems, often following a cyclocondensation pathway.

Pyrazoles: The standard synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comyoutube.com For this compound, hydrolysis of the enol acetate group would unmask a 1,3-dicarbonyl-like functionality (a β-ketoaldehyde). This intermediate can then readily react with hydrazine to form the pyrazole (B372694) ring. The initial reaction typically involves the formation of a hydrazone at one carbonyl, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole. youtube.com The specific substitution pattern on the resulting pyrazole would depend on the substituents present on the initial dienone and the hydrazine used.

Furanones: Furanone synthesis can be achieved through various routes, including the intramolecular cyclization of γ-keto acids or esters. While not a direct transformation of the dienone, oxidation of the terminal methyl group of the acetyl moiety to a carboxylic acid, followed by intramolecular Michael addition of the resulting carboxylate onto the α,β-unsaturated ketone, could provide a pathway to substituted furanone structures. The interconversion and decomposition of furanones have been studied, indicating that they can be formed from acyclic precursors under thermal conditions.

Thiophenes: Thiophene (B33073) synthesis often involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (Paal-Knorr thiophene synthesis). pharmaguideline.com Alternatively, the Gewald reaction provides a route to 2-aminothiophenes from an α-cyano ketone, elemental sulfur, and an amine. pharmaguideline.com For a dienone like this compound, a potential pathway to a thiophene could involve reaction with a sulfur source that can engage with the dicarbonyl-like functionality. For example, reaction with hydrogen sulfide (B99878) in the presence of an acid catalyst could lead to the formation of the thiophene ring through a series of condensation and dehydration steps.

A general approach for synthesizing substituted thiophenes involves the cyclization of functionalized alkynes bearing a sulfur nucleophile. nih.gov Although this is not a direct derivatization of the dienone, it highlights a common strategy for forming this heterocyclic system.

The conjugated system of this compound offers two primary sites for chemical modification: the carbon-carbon double bonds (olefinic centers) and the carbon-oxygen double bond (carbonyl center).

Reactions at Olefinic Centers: The conjugated double bonds are susceptible to both electrophilic and nucleophilic attack. Conjugate addition (or 1,4-addition) is a characteristic reaction of α,β-unsaturated carbonyl compounds. youtube.com Soft nucleophiles, such as thiols or cuprates, preferentially add to the β-carbon, with the resulting enolate being protonated to give the 1,4-adduct. Harder nucleophiles may favor direct 1,2-addition at the carbonyl carbon.

A key reaction involving the olefinic centers of dienone acetates is cycloaddition. For instance, (1E)-Buta-1,3-dien-1-yl acetate has been shown to react with diazocarbonyl compounds in the presence of a catalyst to form cyclopropane (B1198618) derivatives. This reaction proceeds via a carbenoid intermediate that adds across one of the double bonds. The regioselectivity of this addition is influenced by steric and electronic factors.

Reactions at the Carbonyl Center: The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition. youtube.com Grignard reagents and organolithium compounds will add to the carbonyl carbon to form tertiary alcohols after workup. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. The enol acetate may also be susceptible to reduction under these conditions.

The carbonyl group can also be converted into an imine or enamine through reaction with primary or secondary amines, respectively. youtube.com This transformation opens up further avenues for functionalization.

Below is a table summarizing some of the key reactions and potential products from the derivatization of a dienone acetate core.

| Reagent/Condition | Target Site | Reaction Type | Potential Product Class |

| Hydrazine (H₂N-NH₂) | Dienone (after hydrolysis) | Cyclocondensation | Pyrazole |

| Lawesson's Reagent | Dienone (after hydrolysis) | Cyclocondensation | Thiophene |

| Gilman Reagents (R₂CuLi) | β-carbon | Conjugate Addition | β-Substituted Ketone |

| Diazocarbonyls/Catalyst | C=C double bond | Cycloaddition | Cyclopropane derivative |

| NaBH₄ or LiAlH₄ | Carbonyl group | Reduction | Secondary Alcohol |

| Grignard Reagents (RMgX) | Carbonyl group | Nucleophilic Addition | Tertiary Alcohol |

| Primary Amine (R-NH₂) | Carbonyl group | Condensation | Imine |

| Secondary Amine (R₂NH) | Carbonyl group | Condensation | Enamine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of 5-Oxopenta-1,3-dien-1-yl acetate (B1210297) is expected to be complex due to the various vinylic and aldehydic protons within the conjugated system. The electron-withdrawing nature of the carbonyl and acetate groups significantly influences the chemical shifts of nearby protons, a phenomenon known as deshielding. youtube.com

The protons of the conjugated diene system (H1, H2, H3, H4) would appear in the downfield region of the spectrum, typically between 5.0 and 8.0 ppm. The terminal aldehydic proton (H5) would be the most deshielded proton, appearing at a characteristic chemical shift of approximately 9.5-10.0 ppm. The protons of the acetate methyl group (H7) would be found significantly upfield, around 2.1 ppm. azom.com

The coupling constants (J) between adjacent vinylic protons are diagnostic of the double bond geometry. A large coupling constant (J ≈ 15 Hz) is characteristic of a trans relationship, while a smaller coupling (J ≈ 10 Hz) indicates a cis relationship. Long-range couplings across the conjugated system are also expected.

Table 1: Predicted ¹H NMR Data for 5-Oxopenta-1,3-dien-1-yl acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~7.0 - 7.5 | Doublet | ~12-15 (trans to H2) |

| H2 | ~5.5 - 6.5 | Doublet of doublets | ~12-15 (trans to H1), ~10 (to H3) |

| H3 | ~6.5 - 7.5 | Doublet of doublets | ~10 (to H2), ~15 (trans to H4) |

| H4 | ~6.0 - 7.0 | Doublet of doublets | ~15 (trans to H3), ~7-8 (to H5) |

| H5 (Aldehyde) | ~9.5 - 10.0 | Doublet | ~7-8 (to H4) |

Carbon NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The hybridization state and electronic environment of each carbon atom determine its chemical shift.

The two carbonyl carbons (C5 and C6) would be the most downfield signals, appearing in the 165-200 ppm range. The ester carbonyl (C6) is typically found around 170 ppm, while the aldehyde carbonyl (C5) is expected further downfield, near 190-200 ppm. The sp² hybridized carbons of the diene (C1, C2, C3, C4) would resonate between approximately 110 and 150 ppm. The carbon of the acetate's methyl group (C7) would be the most upfield signal, appearing around 20-25 ppm. youtube.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~135 - 145 |

| C2 | ~115 - 125 |

| C3 | ~140 - 150 |

| C4 | ~130 - 140 |

| C5 (Aldehyde C=O) | ~190 - 200 |

| C6 (Ester C=O) | ~168 - 172 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₇H₈O₃), the expected exact mass can be calculated with high precision. This technique allows for unambiguous identification by distinguishing its formula from other potential structures with the same nominal mass. For example, if analyzed via ESI, the molecule would likely be observed as a sodium adduct [M+Na]⁺.

Ionization Techniques in Mass Spectrometry (e.g., ESI, EI)

The choice of ionization technique affects the type of information obtained.

Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. youtube.com The mass spectrum would likely show a molecular ion peak (M⁺˙) corresponding to the molecular weight (140.0473 g/mol ). Key fragmentation pathways for this compound would likely involve the loss of the acetyl group (CH₃CO) or the ketene (B1206846) molecule (CH₂=C=O) from the ester, leading to a prominent ion at m/z 97. Another characteristic fragmentation would be the loss of the formyl radical (CHO) from the aldehyde, resulting in an ion at m/z 111.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in minimal fragmentation. It is ideal for confirming the molecular weight of the parent molecule. acs.org The compound would likely be detected as protonated molecules [M+H]⁺ (m/z 141) or adducts with cations from the solvent, such as sodium [M+Na]⁺ (m/z 163).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z (Nominal) | Technique | Likely Origin |

|---|---|---|---|

| [C₇H₈O₃]⁺˙ | 140 | EI | Molecular Ion |

| [C₅H₅O₂]⁺ | 97 | EI | Loss of CH₃CO (acetyl) |

| [C₆H₅O₂]⁺ | 111 | EI | Loss of CHO (formyl) |

| [C₅H₄O]⁺˙ | 84 | EI | Loss of ketene (CH₂CO) |

| [C₇H₉O₃]⁺ | 141 | ESI | [M+H]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The structure contains two distinct carbonyl groups—an α,β-unsaturated ketone and an enol acetate—as well as a conjugated diene system, each producing characteristic absorption bands.

Conjugation with the C=C double bond lowers the absorption frequency of the ketone's carbonyl group to the 1666–1685 cm⁻¹ range. orgchemboulder.comlibretexts.org The enol acetate functional group is expected to show a strong C=O stretching band at a higher wavenumber, typically around 1730-1735 cm⁻¹, and strong C-O stretching vibrations between 1018-1233 cm⁻¹. researchgate.net The C=C bonds of the conjugated system typically appear in the 1600–1650 cm⁻¹ region. Additionally, the vinylic C-H bonds will produce stretching absorptions above 3000 cm⁻¹.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100-3010 | Medium | C-H Stretch | Vinylic C-H (on C=C bonds) |

| ~1735 | Strong | C=O Stretch | Enol Acetate Carbonyl |

| ~1675 | Strong | C=O Stretch | α,β-Unsaturated Ketone Carbonyl |

| 1650-1600 | Medium-Variable | C=C Stretch | Conjugated Diene |

| 1220-1120 | Strong | C-O Stretch | Acetate C-O Bond |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence. The choice of technique depends on the scale and analytical requirements.

High-Performance Liquid Chromatography (HPLC) is the premier method for the high-resolution separation and quantification of this compound. Given the compound's moderate polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. chromatographyonline.comnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-bonded silica (B1680970), C18), and the mobile phase is a more polar solvent mixture. sigmaaldrich.com

A typical analysis would involve a C18 column with a gradient elution mobile phase, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.combiopharmaservices.com This gradient ensures the efficient elution of the compound. The extensive conjugation in the dienone structure results in strong ultraviolet (UV) absorbance, making a UV-Vis or Diode Array Detector (DAD) highly effective for detection, likely at a wavelength (λmax) around 234 nm where conjugated dienes strongly absorb. nih.gov

Table 2: Hypothetical HPLC Method Parameters

| Parameter | Specification | Purpose |

| Column | C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | Water (H₂O) | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to increase eluent strength. |

| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of the analyte with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |

| Detector | UV-Vis / Diode Array Detector (DAD) | Detection based on UV absorbance of the conjugated system. |

| Wavelength | ~234 nm | Corresponds to the expected λmax for a conjugated diene. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective technique used to monitor reaction progress, screen for optimal solvent conditions for column chromatography, and perform a preliminary purity check. wisc.edulibretexts.org For this compound, a silica gel plate serves as the polar stationary phase. youtube.com

The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. researchgate.net The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5 for effective separation. libretexts.org Due to the compound's conjugated system, the resulting spot can be easily visualized under a UV lamp (254 nm) where it will appear as a dark spot by quenching the plate's fluorescence. epfl.chumass.edu Alternatively, staining with an oxidizing agent like potassium permanganate (B83412) or iodine vapor can be used, which reacts with the carbon-carbon double bonds. youtube.com

Table 3: Typical Thin-Layer Chromatography System

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ Plate | Polar adsorbent standard for most organic compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | Mixture of non-polar and polar solvents; ratio is adjusted for optimal Rf. researchgate.net |

| Application | Capillary spot | Small, concentrated spot for minimal band broadening. youtube.com |

| Development | In a closed chamber with saturated atmosphere | Ensures reproducible Rf values by maintaining solvent vapor equilibrium. interchim.com |

| Visualization | UV Light (254 nm) / Iodine Vapor | Non-destructive detection via fluorescence quenching or chemical reaction. youtube.comumass.edu |

Applications in Organic Synthesis and Chemical Development

5-Oxopenta-1,3-dien-1-yl Acetate (B1210297) as a Versatile Synthetic Building Block

The versatility of 5-Oxopenta-1,3-dien-1-yl acetate as a synthetic intermediate stems from the reactivity of its distinct functional groups: a terminal aldehyde, a conjugated diene, and an enol acetate. This trifecta of reactivity allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules. The aldehyde group is electrophilic and can readily undergo nucleophilic additions, Wittig-type reactions, and reductive aminations to extend the carbon chain or introduce new functionalities.

The core of the molecule's versatility lies in its conjugated diene system. This structure is a classic component in pericyclic reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org Furthermore, the dienone structure itself, characterized by a conjugated system of double bonds and a carbonyl group, is recognized as an important pharmacophore in medicinal chemistry. acs.orgnih.gov Dienone compounds are typically electrophilic and can act as Michael acceptors, allowing for conjugate additions. acs.org

The enol acetate group provides another layer of synthetic utility. It can be hydrolyzed to reveal a ketone or enol/enolate, or it can participate in various cross-coupling reactions, further enhancing its role as a multifaceted building block in synthetic campaigns. asischem.com

Table 1: Functional Group Reactivity in this compound

| Functional Group | Type of Reactions | Potential Products |

| Aldehyde | Nucleophilic Addition, Wittig Reaction, Reductive Amination | Alcohols, Alkenes, Amines |

| Conjugated Diene | Diels-Alder [4+2] Cycloaddition, [2+2] Cycloaddition | Cyclohexene (B86901) derivatives, Cyclobutene derivatives |

| Enol Acetate | Hydrolysis, Cross-Coupling Reactions | Ketones, Functionalized Alkenes |

| Dienone System | Michael Addition (Conjugate Addition) | Extended Carbonyl Compounds |

Role in the Total Synthesis of Complex Molecules

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented, building blocks containing the conjugated diene or dienone motif are fundamental to the synthesis of numerous complex molecules. mdpi.com The strategic incorporation of such diene systems is a key step in assembling the carbon skeleton of many natural products, including macrolides and alkaloids. mdpi.comnih.gov

For instance, the total synthesis of (8Z,11Z)-pentadeca-8,11-dien-2-one, a cytotoxic dienone isolated from Echinacea pallida, highlights the importance of stereoselectively constructing a dienone system within a larger molecule. nih.gov Similarly, the enantioselective total synthesis of (-)-7-Deacetoxyalcyonin Acetate, a eunicellin (B1253447) diterpene, underscores the role of acetate-bearing intermediates in complex natural product synthesis. princeton.edupismin.com The synthesis of vindoline (B23647) and related alkaloids also involves intricate cycloaddition strategies where diene-like precursors are used to build the core pentacyclic ring system in a single cascade. nih.gov The potential of this compound lies in its ability to serve as a ready-made, functionalized five-carbon unit for incorporation into such synthetic routes, potentially streamlining the process.

Development of Dienone-Containing Chemical Scaffolds for Chemical Libraries

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov The dienone core is one such structure that has been utilized in the design and synthesis of chemical libraries aimed at drug discovery. acs.orgacs.org

The synthesis of libraries based on a central scaffold allows for systematic modification and exploration of the chemical space around that core structure. researchgate.net For example, libraries of compounds containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore (a type of dienone) have been studied for their biological activities, with many showing promising cytotoxicity against tumor cells. acs.orgnih.gov The development of DNA-encoded libraries (DELs) often focuses on incorporating unique and densely functionalized molecules to expand chemical diversity. nih.govrsc.org A versatile building block like this compound, with its multiple points for diversification, is an ideal candidate for incorporation into such libraries. By reacting its aldehyde, diene, or enol acetate functionalities, a wide range of derivatives can be generated from this single precursor, each with a unique three-dimensional shape and chemical properties.

Table 2: Examples of Dienone-Containing Scaffolds in Research

| Scaffold Type | Associated Biological Activity | Reference |

| 1,5-Diaryl-3-oxo-1,4-pentadienyl | Antitumor, UPS Inhibition | acs.orgnih.gov |

| Pentadeca-8,11-dien-2-one | Cytotoxic | nih.gov |

| Dispiro[oxindole-cyclohexanone]-pyrrolidines | Antitumor | acs.org |

| Octahydroindolinone | Antiviral, Antineoplastic (inspired by) | researchgate.net |

Utilization in the Design of Novel Synthetic Methodologies

The conjugated diene structure within this compound makes it an excellent substrate for exploring and developing novel synthetic methodologies, particularly in the realm of cycloaddition reactions. The Diels-Alder reaction, a concerted [4+2] cycloaddition, is one of the most powerful tools in organic synthesis for the construction of six-membered rings with high stereocontrol. libretexts.orglibretexts.org The reactivity of the diene is influenced by substituents; electron-donating groups on the diene and electron-withdrawing groups on the reaction partner (the dienophile) typically facilitate the reaction. libretexts.orgyoutube.com

The unique electronic nature of this compound, with both an electron-withdrawing aldehyde and an electron-donating acetate group influencing the pi-system, could lead to interesting and potentially novel reactivity and regioselectivity in cycloadditions. nih.gov Chemists can exploit this structure to study ligand-controlled chemodivergent cycloadditions, where the same starting materials can be guided towards different products, such as [4+2] or [2+2] adducts, by simply changing the catalyst. nih.gov Furthermore, new synthetic routes to dienone-containing structures, such as the oxidation of non-phenolic derivatives using hypervalent iodine reagents, are continually being developed, expanding the toolkit available to synthetic chemists. rsc.org

Future Research Directions and Challenges in 5 Oxopenta 1,3 Dien 1 Yl Acetate Chemistry

Exploration of Sustainable and Green Synthetic Routes

A significant challenge and opportunity in modern chemistry is the development of sustainable and environmentally benign synthetic methods. For 5-Oxopenta-1,3-dien-1-yl acetate (B1210297), future research should prioritize the move away from petrochemical-based syntheses towards greener alternatives.

One promising avenue is the utilization of renewable feedstocks. Acetate itself can be derived from sustainable sources like lignocellulosic biomass or through the fermentation of C1 gases such as CO, CO2, and methane. researchgate.net The pentadienyl backbone could potentially be sourced from biomass-derived platform molecules. The development of catalytic routes that convert these renewable starting materials into 5-Oxopenta-1,3-dien-1-yl acetate would represent a major advancement in green chemistry.

Furthermore, the principles of green chemistry, such as atom economy and the use of safer solvents, should be integral to the design of new synthetic pathways. Biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, offers another exciting direction. The successful use of enzymes in the synthesis of other acetates, such as octyl acetate, suggests that enzymatic or chemo-enzymatic routes to this compound could be developed. researchgate.net These approaches could lead to highly selective and efficient processes with reduced environmental impact.

Discovery of Novel Reactivity and Unexplored Catalytic Transformations

The conjugated diene and acetate functionalities within this compound suggest a rich and diverse reactivity profile that is yet to be explored. A primary focus of future research will be to uncover and harness this reactivity through novel catalytic transformations.

The diene moiety is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of complex cyclic systems. chemistrysteps.com Research into the reactivity of this compound as a diene with various dienophiles could unlock pathways to a wide array of novel carbocyclic and heterocyclic structures. youtube.com Computational studies on related cyclic dienes have shown that factors like distortion energy and orbital interactions play a crucial role in their reactivity, providing a theoretical framework to guide experimental investigations with this compound. acs.orgescholarship.org

The development of asymmetric catalytic transformations will be crucial for accessing enantioenriched products derived from this compound. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis and could be applied to reactions involving this compound. acs.orgresearchgate.net For instance, enantioselective 1,4-additions of similar acetate-containing nucleophiles have been achieved using organocatalysts. chemrxiv.org Moreover, catalytic asymmetric additions of dienyl groups to ketones have been developed, suggesting that this compound could be used to synthesize chiral dienols. nih.gov The exploration of transition-metal catalysis, such as palladium-catalyzed dienylation reactions, could also lead to novel C-C bond formations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the reaction space of this compound, the integration of modern synthesis technologies like flow chemistry and automated platforms will be indispensable.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. organic-chemistry.orguc.pt The synthesis of other acetates and complex molecules has been successfully demonstrated in continuous flow, suggesting that this technology could be applied to the synthesis and subsequent transformations of this compound. nih.govresearchgate.netnih.gov Flow chemistry could enable the safe handling of potentially unstable intermediates and allow for the rapid optimization of reaction conditions.

Automated synthesis platforms, which combine robotics with software for experiment planning and execution, can dramatically increase the throughput of chemical research. wikipedia.orgnih.gov These platforms can be used for high-throughput screening of catalysts and reaction conditions for transformations involving this compound. imperial.ac.ukemolecules.comsigmaaldrich.com By automating the synthesis and analysis process, researchers can rapidly identify optimal conditions and discover new reactions, significantly accelerating the pace of discovery in this area.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

The reactive nature of conjugated dienes necessitates the use of advanced analytical techniques for the detailed characterization of reaction pathways and intermediates. In situ monitoring techniques are particularly valuable as they provide real-time information about the reaction progress without the need for sampling.

FlowNMR (Nuclear Magnetic Resonance) and in situ IR (Infrared) spectroscopy are powerful tools for monitoring reactions in real-time, providing kinetic and mechanistic data. ucc.ieresearchgate.net These techniques could be employed to study the transformations of this compound, allowing for the identification of transient species and the elucidation of reaction mechanisms. Advanced NMR methods are crucial for the unambiguous structural characterization of the potentially complex products derived from this compound. bruker.comyoutube.comyoutube.comnih.gov

Mass spectrometry (MS) is another essential tool for the analysis of reaction mixtures and the characterization of conjugated systems. nih.govchadsprep.comyoutube.com High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of products. Tandem mass spectrometry (MS/MS) can be used to probe the structure of conjugated molecules and their adducts. nih.gov UV-Vis spectroscopy will also be a key technique for studying the electronic properties of this conjugated system and its reaction products. libretexts.org

Interdisciplinary Approaches Leveraging Computational Chemistry and Data Science

An interdisciplinary approach that combines experimental work with computational chemistry and data science will be crucial for tackling the challenges and realizing the opportunities in this compound chemistry.

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound. researchgate.net DFT calculations can be used to predict the outcomes of reactions, such as the stereoselectivity of Diels-Alder reactions, and to understand the role of catalysts in promoting specific transformations. acs.orgrsc.orgrsc.org These theoretical predictions can guide experimental design, saving time and resources.

Data science and machine learning are poised to revolutionize chemical synthesis. nih.gov Bayesian optimization, a machine learning algorithm, has been shown to be highly effective in optimizing reaction conditions with a minimal number of experiments. researchgate.netnih.gov This approach can be used to rapidly find the optimal conditions for the synthesis and transformations of this compound. acs.org By building predictive models from experimental data, data-driven approaches can accelerate the discovery of new reactions and catalysts, ushering in a new era of efficiency in chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.